2-(Thiomorpholinomethyl)benzenethiol
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Overview
Description
2-(Thiomorpholinomethyl)benzenethiol is an organosulfur compound with the molecular formula C11H15NS2 This compound features a benzene ring substituted with a thiomorpholinomethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholinomethyl)benzenethiol typically involves the reaction of thiomorpholine with benzyl chloride, followed by the introduction of a thiol group. One common method includes:
Reaction of Thiomorpholine with Benzyl Chloride: This step involves the nucleophilic substitution of thiomorpholine with benzyl chloride to form the intermediate compound.
Introduction of Thiol Group: The intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholinomethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Thiomorpholinomethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholinomethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholinomethyl)benzenethiol: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-(Piperidinylmethyl)benzenethiol: Contains a piperidine ring instead of a thiomorpholine ring.
2-(Pyrrolidinylmethyl)benzenethiol: Features a pyrrolidine ring in place of the thiomorpholine ring.
Uniqueness
2-(Thiomorpholinomethyl)benzenethiol is unique due to the presence of both a thiomorpholine ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNELVZYAHKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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